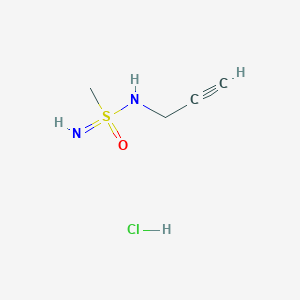

N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride

Description

N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride is a sulfonimidoyl derivative of prop-2-yn-1-amine, characterized by the presence of a methylsulfonimidoyl (-S(O)(NH)CH₃) group attached to the propargylamine backbone. This structural motif combines the reactivity of the alkyne group with the electron-withdrawing and hydrogen-bonding capabilities of the sulfonimidoyl moiety, making it a versatile intermediate in medicinal chemistry and catalysis.

Properties

IUPAC Name |

N-(methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS.ClH/c1-3-4-6-8(2,5)7;/h1H,4H2,2H3,(H2,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJHUUYWTFUCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)NCC#C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride typically involves the reaction of prop-2-yn-1-amine with a methylsulfonimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

Substitution: The prop-2-yn-1-amine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted amines and thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Agents:

N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride is being investigated for its role in the synthesis of neuroprotective agents. For instance, derivatives of this compound are utilized in the development of drugs targeting neurodegenerative diseases such as Parkinson's disease. A study highlighted the synthesis of R-(+)-N-propargyl-1-aminoindan mesylate, where prop-2-yn-1-amine hydrochloride was a key reactant, demonstrating its utility in creating enantiomerically pure compounds with potential therapeutic effects .

2. Inhibitors of Enzymatic Activity:

Research has shown that compounds related to this compound can act as covalent inhibitors for various enzymes, including those involved in viral infections. For example, β-amidomethyl vinyl sulfones derived from similar structures have been identified as potent inhibitors of chikungunya nsP2 cysteine protease, showcasing the compound's potential in antiviral drug development .

Polymer Science Applications

3. Crosslinking Agents:

In polymer chemistry, this compound serves as a crosslinker for polymers. Its terminal alkyne group facilitates reactions that enhance the mechanical properties of polymers such as poly(2-alkyl/aryl-2-oxazoline)s through amidation processes. This application is crucial for developing materials with improved durability and functionality .

4. Post-polymerization Modifications:

The compound is also employed for post-polymerization modifications, allowing for the introduction of functional groups into existing polymer backbones. This versatility enables the tailoring of polymer properties for specific applications, including biomedical devices and drug delivery systems .

Organic Synthesis Applications

5. Synthetic Reagent:

this compound is used as a reagent in various organic synthesis reactions. It plays a significant role in the Buchwald–Hartwig amination reactions, which are essential for constructing complex organic molecules . The following table summarizes some key synthetic applications:

| Application | Description |

|---|---|

| Buchwald–Hartwig Amination | Utilized to synthesize amines from aryl halides and amines |

| Synthesis of Dialkynylamides | Acts as a reagent for creating dialkynylamides from diacids |

| Crosslinking in Polymer Chemistry | Facilitates crosslinking reactions to enhance polymer properties |

Case Studies

Case Study 1: Synthesis of Neuroprotective Compounds

A systematic study was conducted to optimize the synthesis of R-(+)-N-propargyl-1-aminoindan mesylate using this compound. The research focused on minimizing impurities during synthesis through careful control of reaction parameters such as temperature and solvent choice. The results demonstrated a significant yield improvement and purity enhancement, underscoring the importance of this compound in drug development .

Case Study 2: Polymer Modification Techniques

In another study, researchers explored the use of N-(Methylsulfonimidoyl)prop-2-yn-1-amino;hydrochloride for modifying poly(2-methyl 2-oxazoline). The study highlighted how the incorporation of this compound improved the thermal stability and mechanical strength of the resulting polymer, making it suitable for biomedical applications .

Mechanism of Action

The mechanism of action of N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

The following analysis compares N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride with structurally related compounds, focusing on synthesis , physicochemical properties , and biological activity .

Structural Analogues

Key Observations :

- Sulfonimidoyl vs. Aromatic Groups: The methylsulfonimidoyl group in the target compound distinguishes it from analogs with aromatic (e.g., dibenzoazepin or phenyl ) or heteroaromatic (e.g., pyridyl ) substituents.

- Hydrochloride Salts : The hydrochloride salt form improves solubility and bioavailability, a feature shared with N-[(1RS)-1-Methyl-2-phenylethyl]prop-2-yn-1-amine hydrochloride .

Key Observations :

- Propargylamine as a Common Precursor : Most analogs utilize propargylamine as the starting alkyne source. The target compound likely follows a similar route, with additional steps to introduce the methylsulfonimidoyl group.

- Salt Formation : Hydrochloride salts are typically formed via acid treatment (e.g., HCl), a standard method for improving crystallinity and stability .

Physicochemical Properties

Key Observations :

- Impact of Sulfonimidoyl Group: The methylsulfonimidoyl group in the target compound is expected to increase polarity and melting point compared to non-sulfonylated analogs (e.g., N,N′-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine, which is an oil ).

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility, as seen in N-[(1RS)-1-Methyl-2-phenylethyl]prop-2-yn-1-amine hydrochloride .

Key Observations :

- Alkyne Functionality and Bioactivity : The propargylamine group is critical for MAO-A inhibition (e.g., IC₅₀ = 0.83 µM ) and neuroprotective effects . The target compound’s sulfonimidoyl group may modulate selectivity or potency in similar pathways.

- Cardioprotective Potential: Analogs like (E)-3-(dibenzoazepinyl)-N-(prop-2-yn-1-yl)acrylamide show significant activity in reducing myocardial injury, suggesting the target compound could be explored in cardiovascular applications .

Biological Activity

N-(Methylsulfonimidoyl)prop-2-yn-1-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of antiplasmodial and antiviral research. This article aims to present a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique sulfonimidoyl group, which contributes to its reactivity and biological interactions. The compound's structure can be represented as follows:

Antiplasmodial Activity

Research indicates that compounds similar to this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study highlighted the synthesis of various 2-amino derivatives and their evaluation against P. falciparum strains. Although specific data for this compound was not detailed, the structural analogs showed promising results in inhibiting the growth of malaria parasites .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against alphaviruses. A recent study focused on the structure-activity relationship (SAR) of β-amidomethyl vinyl sulfones, revealing that similar compounds demonstrated potent inhibition of viral proteases. Specifically, one analog exhibited an IC50 value of 60 nM against the nsP2 protease of chikungunya virus (CHIKV), suggesting that modifications to the sulfone group could enhance antiviral efficacy .

Case Studies

- Antiplasmodial Efficacy : In a comparative study, various synthesized compounds were tested for their antiplasmodial activity. The results indicated that compounds with specific substituents on the thienopyrimidine scaffold showed enhanced potency against P. falciparum. This suggests that this compound could be optimized further for improved activity .

- Inhibition of Viral Proteases : Another case study demonstrated that compounds with a vinyl sulfone moiety effectively inhibited viral cysteine proteases. The study reported that structural modifications led to significant improvements in both IC50 and EC50 values, indicating a strong correlation between structure and biological activity .

Table 1: Biological Activity Summary of Related Compounds

Research Findings

The biological activity of this compound appears promising based on its structural characteristics and preliminary studies involving related compounds. The following findings summarize key insights:

- Antiplasmodial Potential : Modifications to the thienopyrimidine structure can enhance antiplasmodial activity, indicating a pathway for optimizing N-(Methylsulfonimidoyl)prop-2-yn-1-amines derivatives.

- Antiviral Mechanism : The irreversible inhibition mechanism observed in vinyl sulfone analogs suggests that similar strategies could be employed to enhance the antiviral potential of N-(Methylsulfonimidoyl)prop-2-yn-1-amines.

- Future Directions : Continued exploration of SAR and the development of new derivatives may lead to more effective treatments for malaria and viral infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.